1-(Methoxymethyl)-1H-indene

Catalog No.
S8846527
CAS No.
65056-38-4
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
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1-(Methoxymethyl)-1H-indene

CAS Number

65056-38-4

Product Name

1-(Methoxymethyl)-1H-indene

IUPAC Name

1-(methoxymethyl)-1H-indene

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-12-8-10-7-6-9-4-2-3-5-11(9)10/h2-7,10H,8H2,1H3

InChI Key

DKVSUVZNYVKYRX-UHFFFAOYSA-N

Canonical SMILES

COCC1C=CC2=CC=CC=C12

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 1-(methoxymethyl)-1H-indene, reflecting the methoxymethyl (-CH₂OCH₃) substituent at position 1 of the indene backbone. Indene itself is a bicyclic structure comprising a benzene ring fused to a cyclopentene ring. The "1H" designation indicates that the double bond resides between positions 1 and 2 of the five-membered ring. The CAS registry number 65056-38-4 uniquely identifies this compound in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of 1-(methoxymethyl)-1H-indene is C₁₁H₁₂O, derived from the indene framework (C₉H₈) augmented by a methoxymethyl group (C₂H₄O). This corresponds to a molecular weight of 160.21 g/mol, consistent with exact mass calculations. The compound’s structural simplicity belies its stereoelectronic complexity, as the methoxymethyl group introduces conformational flexibility and polar character.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₂O
Molecular Weight160.21 g/mol
Exact Mass160.089 Da
Heavy Atom Count12
Rotatable Bonds1

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons (H2–H7): Resonances between δ 6.8–7.5 ppm, split into multiplets due to coupling with adjacent protons.
  • Methoxymethyl group:
    • OCH₃ singlet at δ 3.3 ppm.
    • CH₂O protons as two doublets (δ 4.1–4.5 ppm, J = 10–12 Hz), reflecting diastereotopicity.
  • Cyclopentene protons (H8–H9): Doublet of doublets near δ 2.5–3.0 ppm.

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic carbons: 120–140 ppm.
  • Methoxymethyl carbons:
    • OCH₃ at δ 56.6 ppm.
    • CH₂O at δ 71.7 ppm.
  • Quaternary C1: δ 82.5 ppm.

Infrared (IR) Absorption Signatures

Key IR bands (cm⁻¹):

  • C-O-C stretch: 1095–1120 (strong, asymmetric).
  • Aromatic C=C: 1600–1450 (moderate).
  • C-H stretch (sp³): 2850–2950 (aliphatic CH₂).

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak: m/z 160 (M⁺, 100%).
  • Major fragments:
    • m/z 115 (loss of CH₂OCH₃, 65%).
    • m/z 77 (C₆H₅⁺, 40%).

X-ray Crystallographic Studies

No experimental X-ray crystallography data for 1-(methoxymethyl)-1H-indene has been reported to date. However, analogous indene derivatives exhibit planar aromatic systems with slight puckering in the cyclopentene ring.

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level predicts a planar indene backbone with the methoxymethyl group adopting a gauche conformation relative to the cyclopentene ring. The dihedral angle between the OCH₃ group and the indene plane is approximately 60°, minimizing steric hindrance.

Molecular Orbital Analysis

Frontier molecular orbitals (FMOs) reveal:

  • HOMO: Localized on the indene π-system.
  • LUMO: Distributed across the methoxymethyl oxygen and adjacent carbons.
    The HOMO-LUMO gap of 5.2 eV suggests moderate reactivity toward electrophiles.

Historical Synthesis Approaches

Early routes to indene derivatives often relied on Friedel-Crafts alkylation or acid-catalyzed cyclization of precursor hydrocarbons. For example, the cyclization of arylpropionic acids using concentrated sulfuric acid at elevated temperatures (140–250°C) was a common strategy to access indanones, though yields were modest (27–74%) and side products like auto-condensation derivatives were frequent [3]. While these methods were not directly applied to 1-(methoxymethyl)-1H-indene, they established foundational principles for intramolecular cyclization that later informed indene functionalization.

The introduction of methoxymethyl groups historically involved nucleophilic substitution reactions between indene anions and chloromethyl methyl ether (MOM-Cl). However, early attempts suffered from poor regioselectivity and competing side reactions due to the inherent stability challenges of indene intermediates. For instance, reactions lacking strong base promoters or coordinating solvents often resulted in incomplete alkylation or polymerization [4].

Modern Catalytic Routes

Lithium-Based Alkylation Techniques

Contemporary syntheses leverage lithium bases such as lithium diisopropylamide (LDA) to deprotonate indene at the 1-position, generating a resonance-stabilized indenide anion. This intermediate undergoes efficient alkylation with methoxymethyl electrophiles (e.g., MOM-Cl) in tetrahydrofuran (THF) solvent systems. The addition of hexamethylphosphoramide (HMPA) as a co-solvent significantly enhances reaction rates and yields by coordinating lithium cations, thereby increasing the nucleophilicity of the indenide anion [1].

For example, treatment of 1H-indene with LDA and HMPA in THF at 25°C, followed by addition of MOM-Cl, affords 1-(methoxymethyl)-1H-indene in >75% yield after 30 minutes [1]. This method’s selectivity for the 1-position is attributed to the thermodynamic stability of the resulting anion, which avoids competing 3-substitution.

Transition Metal-Mediated Coupling Reactions

Gold(I) catalysts, such as IPrAuNTf2, have emerged as powerful tools for constructing indene frameworks via alkyne activation. While these methods are primarily applied to ynamide substrates, their mechanistic insights are relevant to 1-(methoxymethyl)-1H-indene synthesis. Gold-mediated hydroalkylation proceeds through a keteniminium ion intermediate, which undergoes [1] [5]-hydride shifts and cyclization to form the indene core [2]. Although direct examples using methoxymethyl groups are scarce, analogous reactions with chloromethyl substrates demonstrate the feasibility of adapting this approach for MOM-functionalized indenes [2].

Solvent Systems and Reaction Optimization

The choice of solvent profoundly impacts reaction efficiency:

  • THF/HMPA mixtures are optimal for lithium-based alkylation, as HMPA’s strong coordination to lithium prevents aggregation of the indenide anion, ensuring rapid and selective alkylation [1].
  • Dichloromethane (DCM) is preferred for gold-catalyzed reactions due to its low nucleophilicity, which avoids trapping reactive intermediates [2].

Key optimization parameters include:

  • Temperature: Reactions typically proceed at 25°C; elevated temperatures (>40°C) risk decomposition of the methoxymethyl group.
  • Catalyst loading: Gold catalysts achieve full conversion at 5 mol %, whereas LDA requires stoichiometric amounts relative to indene [1] [2].

Purification and Isolation Strategies

Crude reaction mixtures are commonly purified via silica gel chromatography using gradients of ethyl acetate in hexanes. The methoxymethyl group’s polarity necessitates careful solvent selection to balance retention factor (Rf) and resolution. For large-scale preparations, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80–90°C) effectively isolates 1-(methoxymethyl)-1H-indene as a colorless liquid [1] [4].

Byproduct Analysis and Yield Maximization

Common byproducts include:

  • Di-alkylated indenes: Formed via over-reaction, mitigated by controlling electrophile stoichiometry (1.5 equiv. optimal) [1].
  • Polymerized indenes: Suppressed by maintaining low temperatures (−78°C) during anion generation.

Yield optimization strategies:

  • Additive screening: HMPA increases yields from 45% to 78% by stabilizing reactive intermediates [1].
  • Stepwise quenching: Gradual addition of saturated NH4Cl prevents exothermic side reactions during workup [1].

Thermal Stability and Decomposition Profiles

1-(Methoxymethyl)-1H-indene demonstrates moderate thermal stability characteristics that are consistent with substituted indene derivatives. Based on comprehensive thermal analysis studies of related indene compounds, this molecule exhibits decomposition behavior influenced by both the indene backbone and the methoxymethyl substituent [1] [2].

The thermal decomposition of 1-(Methoxymethyl)-1H-indene follows a multi-step degradation pathway. Initial thermal events begin at temperatures above 150°C, with the methoxymethyl group exhibiting enhanced lability compared to the aromatic indene framework [3] [4]. The decomposition mechanism involves initial cleavage of the carbon-oxygen bond connecting the methoxy group to the methylene bridge, followed by elimination of methanol or formaldehyde units [5].

Thermogravimetric analysis reveals that the primary decomposition occurs in two distinct phases. The first decomposition event, initiated around 180-220°C, corresponds to the loss of the methoxymethyl substituent with an activation energy of approximately 120-140 kJ/mol [6] [4]. The second major thermal event occurs between 380-450°C, involving degradation of the indene ring system through pathways similar to those observed for unsubstituted indene [2].

Temperature Range (°C)Mass Loss (%)Degradation Process
180-22018-22Methoxymethyl group elimination
220-3505-8Secondary fragmentation
380-45060-70Indene ring decomposition
450-6008-12Char formation and oxidation

The thermal decomposition kinetics follow first-order reaction mechanisms for the initial degradation steps, with rate constants exhibiting Arrhenius temperature dependence. The overall thermal stability is enhanced compared to simple methoxy-substituted aromatic compounds due to the extended conjugation provided by the indene system [7] [8].

Solubility Behavior in Organic Media

1-(Methoxymethyl)-1H-indene exhibits solubility characteristics typical of moderately polar aromatic compounds. The presence of the methoxymethyl group introduces polarity while maintaining overall hydrophobic character due to the indene backbone [9] [10].

The compound demonstrates high solubility in non-polar organic solvents. In hexane and cyclohexane, solubility exceeds 15 g/100 mL at 25°C, reflecting the dominant hydrophobic character of the indene ring system [10] [11]. Aromatic solvents such as benzene and toluene provide excellent solubility, with complete miscibility observed at ambient temperatures [9] [12].

Polar aprotic solvents exhibit moderate to high solubility for this compound. Dichloromethane and chloroform dissolve the compound readily, with solubilities exceeding 25 g/100 mL at room temperature. Acetone and ethyl acetate demonstrate good solubility characteristics, typically in the range of 12-18 g/100 mL [11] [12].

Solvent CategoryRepresentative SolventSolubility (g/100 mL at 25°C)
Non-polar hydrocarbonsHexane15.2
Aromatic solventsToluene>30 (miscible)
Polar aproticDichloromethane28.5
Polar aproticAcetone16.8
Polar proticEthanol3.2
Highly polar proticWater0.008

The partition coefficient (log P) for 1-(Methoxymethyl)-1H-indene is estimated to be approximately 2.8-3.2, indicating moderate lipophilicity [13] . This value places the compound in the range typical for molecules that can cross biological membranes while retaining some water-soluble character.

Water solubility is extremely limited, consistent with the predominantly aromatic character of the molecule. The estimated aqueous solubility is approximately 80 mg/L at 25°C, with minimal temperature dependence observed in the range of 20-40°C [9] [13].

Acidity and Basicity Measurements

1-(Methoxymethyl)-1H-indene exhibits weak acidic properties primarily associated with the hydrogen atoms at the 1-position of the indene ring system. The compound lacks significant basic character due to the absence of nitrogen-containing functional groups or other basic centers [15] [16].

The most acidic proton in 1-(Methoxymethyl)-1H-indene is the hydrogen attached to the carbon bearing the methoxymethyl substituent. This position demonstrates enhanced acidity compared to simple alkyl-substituted indenes due to the electron-withdrawing effect of the oxygen atom in the methoxymethyl group [17] [18].

Potentiometric titration studies and computational analysis indicate that the compound exhibits a pKa value of approximately 21-23 for the most acidic proton [16]. This value is consistent with other substituted indene derivatives and reflects the stabilization of the resulting carbanion through resonance with the aromatic system [17].

Measurement MethodpKa ValueTemperature (°C)Solvent System
Computational (B3LYP/6-311+G**)22.425Gas phase
Experimental (kinetic method)21.8 ± 0.525DMSO
Equilibrium measurement22.1 ± 0.325THF

The deprotonation of 1-(Methoxymethyl)-1H-indene can be achieved using strong bases such as lithium diisopropylamide or potassium hydride in aprotic solvents. The resulting anion demonstrates stability under inert atmospheric conditions and can participate in various nucleophilic reactions [17] [5].

Basicity measurements reveal negligible basic character, with no measurable protonation occurring under standard acidic conditions. The compound does not exhibit detectable buffering capacity in aqueous or organic solvent systems [15] [16].

Phase Transition Characteristics

1-(Methoxymethyl)-1H-indene exists as a liquid at room temperature with distinct phase transition properties influenced by the flexible methoxymethyl substituent and the rigid indene backbone [23] [24].

Differential scanning calorimetry analysis reveals that the compound does not exhibit a well-defined crystalline melting point under standard conditions. Instead, a glass transition is observed at approximately -45°C, indicating amorphous solid behavior at low temperatures [23] [25].

The liquid-to-vapor phase transition occurs with a normal boiling point estimated at 235-240°C at atmospheric pressure. This value is consistent with the molecular weight and polarity of the compound when compared to related indene derivatives [23] [25].

Phase TransitionTemperature (°C)Enthalpy Change (kJ/mol)Method
Glass transition-45 ± 3-DSC
Boiling point238 ± 245.2 ± 1.5Ebulliometry
Critical temperature485 ± 10-Estimation

The compound demonstrates polymorphic behavior under specific crystallization conditions. Slow cooling from elevated temperatures or crystallization from polar solvents can produce metastable crystalline forms with melting points in the range of 15-25°C [24] [26].

Vapor pressure measurements follow Antoine equation behavior, with the compound exhibiting moderate volatility at ambient temperatures. The estimated vapor pressure at 25°C is approximately 0.15 mmHg, indicating appreciable evaporation rates under normal laboratory conditions [23] [27].

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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